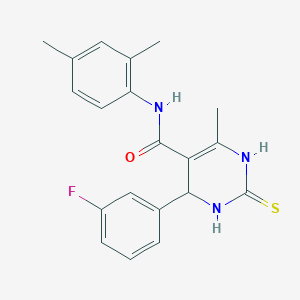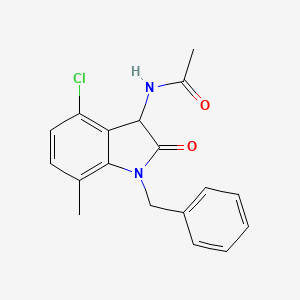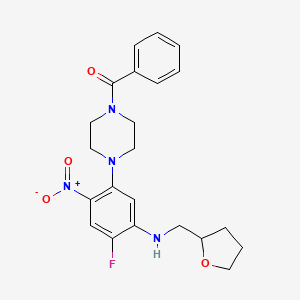![molecular formula C21H14BrNO2 B4170552 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one](/img/structure/B4170552.png)
11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one
Descripción general
Descripción
11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one, also known as BZFQ, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications in various diseases. BZFQ belongs to the class of benzoquinolizine alkaloids and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has been shown to inhibit the activity of enzymes such as topoisomerase and protein kinase, which are involved in DNA replication and cell division. 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has also been shown to modulate the activity of various receptors and ion channels, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has been shown to have various biochemical and physiological effects on the body. In cancer, 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the suppression of tumor growth. In neurodegenerative disorders, 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has been shown to reduce oxidative stress and inflammation, which can lead to the protection of neurons from damage. In infectious diseases such as malaria, 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has been shown to inhibit the growth of the parasite, which can lead to the clearance of the infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one in lab experiments is its potential therapeutic applications in various diseases. 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one is its complex synthesis process, which requires expertise in organic chemistry and specialized equipment. Additionally, the mechanism of action of 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one. One direction is to optimize its synthesis process to make it more efficient and cost-effective. Another direction is to determine its efficacy in clinical trials for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one and to identify potential drug targets for its therapeutic applications. Finally, research is needed to determine the safety and toxicity of 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one in humans.
Aplicaciones Científicas De Investigación
11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer, 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders such as Alzheimer's disease, 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases such as malaria, 11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one has been shown to have antimalarial activity by inhibiting the growth of the Plasmodium falciparum parasite.
Propiedades
IUPAC Name |
17-(4-bromophenyl)-14-oxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaen-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO2/c22-14-8-5-13(6-9-14)18-19-15-4-2-1-3-12(15)7-10-16(19)23-17-11-25-21(24)20(17)18/h1-10,18,23H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIKVKUSDVMANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Br)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4170471.png)
amino]benzamide](/img/structure/B4170496.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4170498.png)

![ethyl 3,3,3-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}-2-phenylalaninate](/img/structure/B4170505.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4170509.png)
![N-{1-[4-allyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4170516.png)

![N,N-diethyl-2-{[8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}ethanamine](/img/structure/B4170526.png)
![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)hexanamide](/img/structure/B4170544.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4170555.png)

![2-(methylthio)-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4170570.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4170577.png)